molecular formula C20H30O2 B12874225 (1r,4Ar)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylic acid

(1r,4Ar)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylic acid

Cat. No.: B12874225
M. Wt: 302.5 g/mol
InChI Key: RSWGJHLUYNHPMX-OTGCGEFBSA-N
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Description

. This compound is part of the abietane family of diterpenes and is known for its resinous properties and various applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4Ar)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the hydrogenation of abietic acid, which is another diterpenoid acid found in rosin. The hydrogenation process typically uses a palladium catalyst under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of this compound often involves the extraction of rosin from coniferous trees, followed by purification processes to isolate neoabietic acid. The extraction process includes solvent extraction and distillation techniques to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

(1r,4Ar)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and amines for substitution reactions. The conditions for these reactions vary, with temperatures ranging from room temperature to elevated temperatures depending on the desired product .

Major Products Formed

Major products formed from these reactions include neoabietic acid anhydride, abietyl alcohol, and various ureido derivatives .

Scientific Research Applications

(1r,4Ar)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (1r,4Ar)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylic acid involves its interaction with various molecular targets and pathways. For example, it has been shown to interact with 5HT3 and muscarinic receptors, which are involved in its antiemetic effects . Additionally, it can modulate the activity of protein tyrosine phosphatase 1B, which is relevant to insulin signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1r,4Ar)-7-isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylic acid is unique due to its specific structural configuration and its ability to undergo a wide range of chemical reactions. Its diverse applications in various fields, from chemistry to medicine, highlight its versatility and importance .

Biological Activity

(1R,4aR)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,4b,5,6,10,10a-decahydrophenanthrene-1-carboxylic acid (CAS No. 666-84-2) is a complex organic compound belonging to the class of phenanthrenes. Its unique structure suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound based on available literature and research findings.

  • Molecular Formula: C20H30O2
  • Molecular Weight: 302.45 g/mol
  • IUPAC Name: this compound
  • InChIKey: GQRUHVMVWNKUFW-WTGUMLROSA-N

Biological Activity Overview

The biological activities of (1R,4aR)-7-isopropyl-1,4a-dimethyl-1-carboxylic acid have been studied in various contexts. Key areas of focus include:

1. Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. For instance:

  • A study on related phenanthrene derivatives demonstrated significant cytotoxicity against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

2. Anti-inflammatory Effects

The anti-inflammatory potential of phenanthrene derivatives has been documented:

  • Compounds similar to (1R,4aR)-7-isopropyl have shown effectiveness in reducing inflammation markers in vitro and in vivo models .

3. Antioxidant Properties

Antioxidant activity is another notable characteristic:

  • Studies suggest that phenanthrene-based compounds can scavenge free radicals and inhibit oxidative stress-related damage in cells .

Case Studies

Several studies highlight the biological efficacy of compounds related to (1R,4aR)-7-isopropyl:

StudyFindings
Investigated the cytotoxic effects of phenanthrene derivatives on breast cancer cells; found significant apoptosis induction.
Evaluated anti-inflammatory properties in a murine model; showed reduced edema and inflammatory cytokines.
Explored antioxidant capacity; demonstrated effective scavenging of DPPH radicals and protection against oxidative stress in neuronal cells.

The mechanisms by which (1R,4aR)-7-isopropyl exerts its biological effects may include:

  • Modulation of Signaling Pathways: Interaction with key signaling pathways involved in cell proliferation and apoptosis.
  • Free Radical Scavenging: Directly neutralizing free radicals and reducing oxidative stress.
  • Inflammatory Mediator Inhibition: Suppressing the production of pro-inflammatory cytokines.

Properties

Molecular Formula

C20H30O2

Molecular Weight

302.5 g/mol

IUPAC Name

(1R,4aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylic acid

InChI

InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22)/t16?,17?,19-,20-/m1/s1

InChI Key

RSWGJHLUYNHPMX-OTGCGEFBSA-N

Isomeric SMILES

CC(C)C1=CC2=CCC3[C@@](C2CC1)(CCC[C@@]3(C)C(=O)O)C

Canonical SMILES

CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)O)C

Origin of Product

United States

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